molecular formula C14H26O2 B13630500 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid

2-(4-(Tert-pentyl)cyclohexyl)propanoic acid

Cat. No.: B13630500
M. Wt: 226.35 g/mol
InChI Key: ZVWAFVWILOBXTL-UHFFFAOYSA-N
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Description

2-(4-(Tert-pentyl)cyclohexyl)propanoic acid is a cyclohexane-substituted propanoic acid derivative characterized by a tert-pentyl group (C(CH2CH3)3) at the 4-position of the cyclohexyl ring and a propanoic acid moiety at the 2-position. The tert-pentyl group confers steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to smaller substituents like tert-butyl or hydroxy groups .

Properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

2-[4-(2-methylbutan-2-yl)cyclohexyl]propanoic acid

InChI

InChI=1S/C14H26O2/c1-5-14(3,4)12-8-6-11(7-9-12)10(2)13(15)16/h10-12H,5-9H2,1-4H3,(H,15,16)

InChI Key

ZVWAFVWILOBXTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid typically involves the alkylation of cyclohexanone followed by a series of reactions to introduce the propanoic acid group. One common method includes:

    Alkylation: Cyclohexanone is alkylated with tert-pentyl bromide in the presence of a strong base such as sodium hydride.

    Reduction: The resulting product is then reduced using a reducing agent like lithium aluminum hydride to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of automated systems and reactors can also help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-pentyl)cyclohexyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

2-(4-(Tert-pentyl)cyclohexyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies on its binding affinity and interaction with proteins can provide insights into its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-(4-(Tert-pentyl)cyclohexyl)propanoic acid 4-tert-pentyl, cyclohexyl, propanoic acid Not provided ~240 (estimated) High lipophilicity, steric bulk
2-(4-tert-butylcyclohexyl)-2-methylpropanoic acid 4-tert-butyl, cyclohexyl, methyl, propanoic acid C14H26O2 226.36 Methyl group enhances steric effects
2-(4-hydroxycyclohexyl)-2-methylpropanoic acid 4-hydroxy, cyclohexyl, methyl, propanoic acid C10H18O3 186.25 Hydroxy group increases polarity
2-(4-(tert-butyl)phenyl)propanoic acid 4-tert-butyl, phenyl, propanoic acid C13H18O2 206.28 Phenyl ring enhances rigidity
(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoic acid 4-fluoroquinolyl, cyclohexyl, propanoic acid C18H20FNO2 309.36 Fluorine and quinoline add bioactivity

Key Observations :

  • Steric Effects : Methyl or tert-pentyl groups on the cyclohexane ring may hinder interactions in biological systems compared to smaller substituents like hydroxy .

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